
4-Phenylpyridine-2,6-dicarboxylic acid
描述
准备方法
Synthetic Routes and Reaction Conditions
One of the efficient synthetic routes for 4-Phenylpyridine-2,6-dicarboxylic acid involves the use of 1,2,4-triazine precursors . The synthesis begins with the cyanation of 1,2,4-triazine 4-oxide to form 5-cyano-1,2,4-triazine . This intermediate undergoes an aza-Diels–Alder reaction followed by hydrolysis of the cyano group in 50% sulfuric acid to yield a monocarboxylic acid . Finally, the oxidation of the two methyl groups with excess potassium permanganate produces the target compound .
Industrial Production Methods
the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes .
化学反应分析
Types of Reactions
4-Phenylpyridine-2,6-dicarboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce carboxylic acids to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the pyridine ring, depending on the reaction conditions and reagents used.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives and phenyl compounds, depending on the specific reagents and conditions employed .
科学研究应用
作用机制
The mechanism of action of 4-Phenylpyridine-2,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways . As a ligand, it can coordinate with metal ions to form complexes that exhibit unique chemical and physical properties . These complexes can interact with biological molecules, such as enzymes and receptors, to modulate their activity . The exact molecular targets and pathways depend on the specific application and the nature of the complex formed .
相似化合物的比较
4-Phenylpyridine-2,6-dicarboxylic acid can be compared with other similar compounds, such as:
Pyridine-2,6-dicarboxylic acid: Lacks the phenyl group at the 4-position, making it less hydrophobic and potentially less versatile in certain applications.
4-Phenylpyridine-2-carboxylic acid: Contains only one carboxylic acid group, which may limit its ability to form certain types of complexes.
2,6-Dimethylpyridine-4-carboxylic acid:
The presence of both phenyl and carboxylic acid groups in this compound makes it unique and versatile for various applications in research and industry .
属性
IUPAC Name |
4-phenylpyridine-2,6-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-12(16)10-6-9(7-11(14-10)13(17)18)8-4-2-1-3-5-8/h1-7H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHENPTPXTMAFOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00511287 | |
| Record name | 4-Phenylpyridine-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00511287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83463-12-1 | |
| Record name | 4-Phenylpyridine-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00511287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
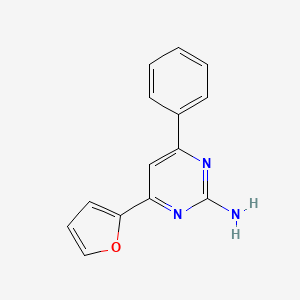
![2-[4-(1-Piperidinyl)butoxy]benzaldehyde](/img/structure/B3057574.png)
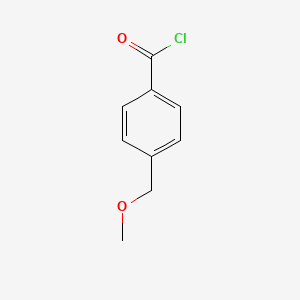
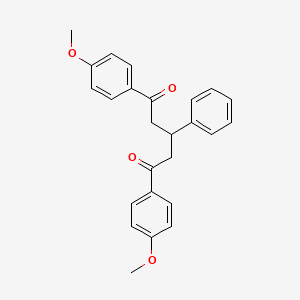
![1H-Indole-2-methanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-](/img/structure/B3057580.png)
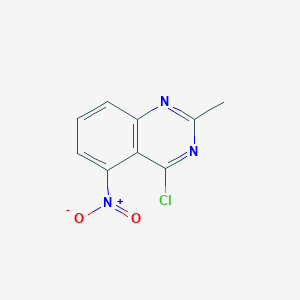
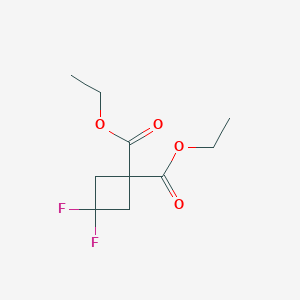
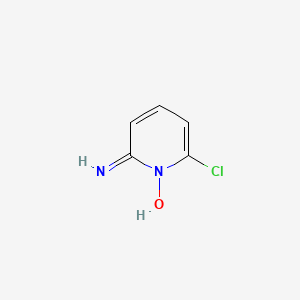
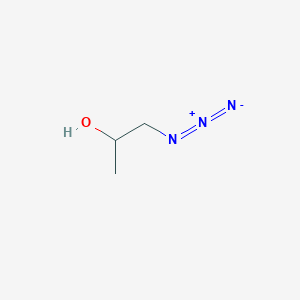
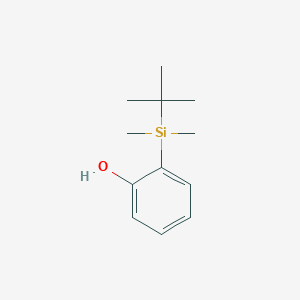
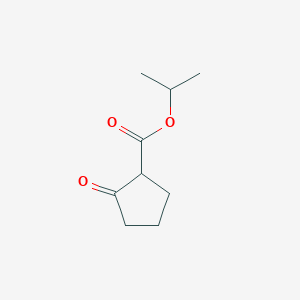
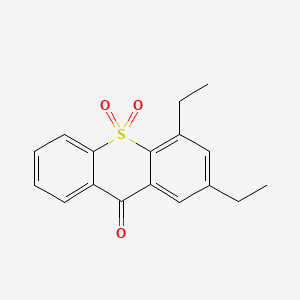
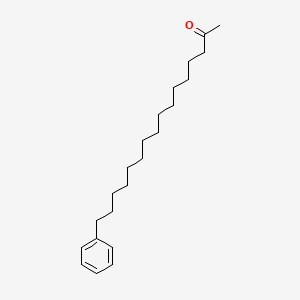
![Acetamide,N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-2-(methylthio)-](/img/structure/B3057595.png)
